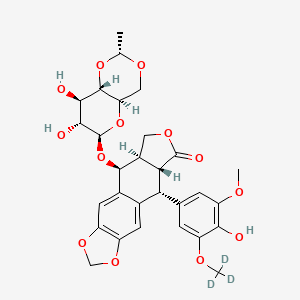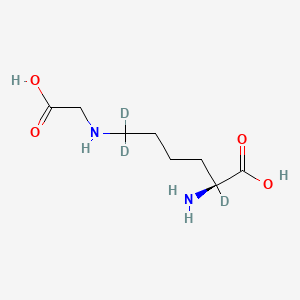
Nepsilon-(1-Carboxymethyl)-L-lysine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 is a deuterated form of Nepsilon-(1-Carboxymethyl)-L-lysine, an advanced glycation end product (AGE). This compound is often used in scientific research to study the effects of glycation on proteins and its implications in various diseases, including diabetes, Alzheimer’s disease, and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 can be synthesized through the nonenzymatic glycation of lysine residues. The process involves the reaction of lysine with reducing sugars under controlled conditions to form the glycation product . The deuterated form is achieved by incorporating deuterium atoms into the lysine molecule before the glycation reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced glycation techniques. The process is optimized for high yield and purity, often employing liquid chromatography and mass spectrometry for purification and verification .
Analyse Chemischer Reaktionen
Types of Reactions
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of reactive oxygen species (ROS).
Reduction: The gain of electrons or hydrogen atoms, which can reverse some of the oxidative modifications.
Substitution: Replacement of one functional group with another, which can alter the compound’s properties and reactivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed to understand the compound’s behavior under different conditions .
Wissenschaftliche Forschungsanwendungen
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 has a wide range of applications in scientific research:
Chemistry: Used to study the effects of glycation on protein structure and function.
Biology: Helps in understanding the role of AGEs in cellular processes and disease mechanisms.
Medicine: Investigated for its involvement in chronic diseases like diabetes, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting AGEs
Wirkmechanismus
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 exerts its effects primarily through the formation of advanced glycation end products (AGEs). These AGEs interact with the receptor for AGEs (RAGE), initiating signaling cascades that involve the activation of pathways such as NF-κB and MAPKs. This interaction can lead to various cellular responses, including inflammation, oxidative stress, and altered gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nepsilon-(1-Carboxymethyl)-L-lysine: The non-deuterated form, commonly studied for its role in glycation.
Nepsilon-(1-Carboxyethyl)-L-lysine: Another AGE formed through similar glycation processes.
Pentosidine: An AGE that is often studied alongside Nepsilon-(1-Carboxymethyl)-L-lysine for its role in disease mechanisms
Uniqueness
Nepsilon-(1-Carboxymethyl)-L-lysine-d3 is unique due to its deuterated nature, which allows for more precise studies using mass spectrometry and other analytical techniques. This makes it particularly valuable in research focused on understanding the detailed mechanisms of glycation and its effects on proteins .
Eigenschaften
Molekularformel |
C8H16N2O4 |
|---|---|
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(carboxymethylamino)-2,6,6-trideuteriohexanoic acid |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i4D2,6D |
InChI-Schlüssel |
NUXSIDPKKIEIMI-SASOZDAZSA-N |
Isomerische SMILES |
[2H][C@](CCCC([2H])([2H])NCC(=O)O)(C(=O)O)N |
Kanonische SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


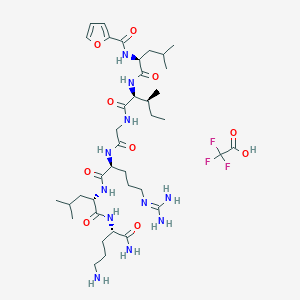
![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)
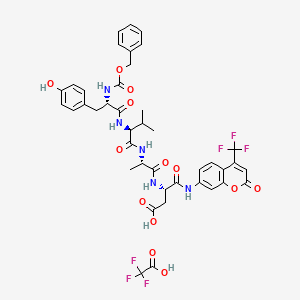
![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)
![5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)
![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)
![2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B10797105.png)
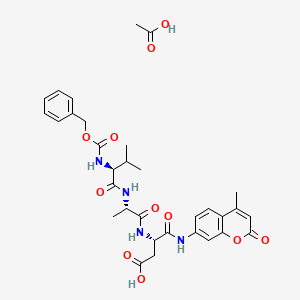
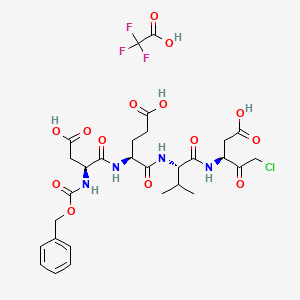
![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)
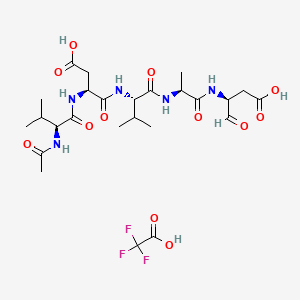
![4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B10797128.png)
